molecular formula C19H21ClN4O3 B1672568 5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride CAS No. 143692-48-2

5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride

Cat. No.: B1672568
CAS No.: 143692-48-2
M. Wt: 388.8 g/mol
InChI Key: ASLCSBBDVWPSQT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

GYKI 53655 hydrochloride is primarily an antagonist of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors . These receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system . It also inhibits the kainate GluK3 homomeric and GluK2/3 heteromeric receptors .

Mode of Action

GYKI 53655 hydrochloride acts as a non-competitive antagonist . It inhibits AMPA-induced responses with an IC50 value of 5.9±0.1 μM . It also inhibits AMPA responses in recombinant G1uR4 expressing HEK293 cells with an IC50 value of 4.6±0.4 μM . It produces only small inhibitions of kainate-induced currents at 30 μM .

Biochemical Pathways

The primary biochemical pathway affected by GYKI 53655 hydrochloride is the glutamatergic synaptic transmission . By antagonizing the AMPA and kainate receptors, it inhibits the excitatory synaptic transmission mediated by these receptors .

Pharmacokinetics

In vivo studies have shown that GYKI 53655 hydrochloride has a short-lasting depressant effect on neuronal responses to iontophoretic AMPA, with a half-recovery time of approximately 7 minutes . The maximal effects of GYKI 53655 hydrochloride last 3 hours, then the exit inhibition effect of GYKI 53655 hydrochloride falls to 20% 1 hour later .

Result of Action

The action of GYKI 53655 hydrochloride results in the depression of responses to AMPA . At the highest doses tested, GYKI 53655 hydrochloride reduces AMPA responses to a comparable degree . It also exhibits anti-ischemic, anti-convulsant, and acute neuroprotective activity .

Action Environment

The action of GYKI 53655 hydrochloride is influenced by the dose administered . Results demonstrate the dose-dependence of GYKI 53655 hydrochloride in depressing responses to AMPA . Tonic fit and death are completely prevented by GYKI 53655 hydrochloride at a dose over 5.0 mg/kg .

Biochemical Analysis

Biochemical Properties

GYKI 53655 hydrochloride acts via an allosteric site at the AMPA receptor and inhibits channel gating downstream of glutamate binding . It inhibits AMPA-mediated response in cells expressing human GluR1 (GluA1) and GluR4 (GluA4) with IC50 values of 6 µM and 5 µM for GluA1 and GluA4 subunits respectively . At higher concentrations, GYKI 53655 hydrochloride also blocks kainate GluK3 homomeric receptors (IC50 = 63 μM) and GluK2b®/GluK3 heteroreceptors (IC50 = 32 μM) .

Cellular Effects

In cellular processes, GYKI 53655 hydrochloride has been shown to inhibit AMPA- and kainite-induced inward currents in whole-cell patch-clamp assays using primary rat hippocampal neurons . It also exhibits anticonvulsant and neuroprotective effects .

Molecular Mechanism

The molecular mechanism of GYKI 53655 hydrochloride involves its non-competitive antagonism of AMPA and kainate receptors . It acts via an allosteric site at the AMPA receptor and inhibits channel gating downstream of glutamate binding . This results in the inhibition of AMPA-mediated responses in cells expressing specific subunits of the receptor .

Temporal Effects in Laboratory Settings

It has been shown to prolong the survival time after MgCl2-induced global cerebral ischemia , indicating potential long-term effects on cellular function.

Dosage Effects in Animal Models

It has been shown to exhibit anticonvulsant and neuroprotective effects .

Metabolic Pathways

Given its role as a non-competitive antagonist of AMPA and kainate receptors , it may interact with enzymes or cofactors involved in these pathways.

Subcellular Localization

Given its role as a non-competitive antagonist of AMPA and kainate receptors , it is likely to be localized at the cell membrane where these receptors are found.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GYKI 53655 hydrochloride involves multiple steps, starting from the appropriate benzodiazepine precursor. The key steps include:

Industrial Production Methods

Industrial production of GYKI 53655 hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GYKI 53655 hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the methylenedioxy group.

Common Reagents and Conditions

    Substitution reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of GYKI 53655 hydrochloride .

Scientific Research Applications

GYKI 53655 hydrochloride is widely used in scientific research due to its ability to inhibit AMPA and kainate receptors. Some of its applications include:

Properties

IUPAC Name

5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3.ClH/c1-11-7-13-8-16-17(26-10-25-16)9-15(13)18(22-23(11)19(24)21-2)12-3-5-14(20)6-4-12;/h3-6,8-9,11H,7,10,20H2,1-2H3,(H,21,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLCSBBDVWPSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)NC)C4=CC=C(C=C4)N)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931992
Record name 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143692-48-2
Record name 7H-1,3-Dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide, 5-(4-aminophenyl)-8,9-dihydro-N,8-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143692-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GYKI 53655
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Aminophenyl)-N,8-dimethyl-8,9-dihydro-2H,7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Aminophenyl)-3-methylcarbamyl-4-methyl-3,4-dihydro-7,8-methylenedioxy-5H-2,3-benzodiazepine hydrochloride
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Record name LY-300168 MONOHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride
Reactant of Route 2
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride
Reactant of Route 5
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride

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